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Compound of Interest

Compound Name: 2-Chloro-1-phenylethanol

Cat. No.: B167369

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-1-phenylethanol (CAS RN: 1674-30-2), a key intermediate in pharmaceutical
synthesis. The document is intended for researchers, scientists, and professionals in drug
development, offering a detailed analysis of its structural features through Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

2-Chloro-1-phenylethanol, with the molecular formula CsHsCIlO, possesses a chiral center at
the carbon bearing the hydroxyl group. Its structure consists of a phenyl ring attached to a two-
carbon chain containing a hydroxyl group and a chlorine atom. The spectroscopic techniques
discussed herein provide complementary information to elucidate and confirm this structure.
NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the key
functional groups, and mass spectrometry determines the molecular weight and fragmentation
pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by
providing information about the chemical environment of individual protons (*H NMR) and
carbon atoms (33C NMR).
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'H NMR Spectroscopic Data

The *H NMR spectrum of 2-Chloro-1-phenylethanol in deuterated chloroform (CDCIs) typically
exhibits signals corresponding to the aromatic protons, the methine proton (CH-OH), the
methylene protons (CHz-Cl), and the hydroxyl proton.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
_ Aromatic protons
~7.3 Multiplet 5H
(CsH5s)
) Methine proton (-
~4.9 Triplet 1H
CH(OH)-)
] Methylene protons (-
~3.6-3.7 Multiplet 2H
CH2CI)
Variable Singlet (broad) 1H Hydroxyl proton (-OH)

3C NMR Spectroscopic Data

The proton-decoupled 3C NMR spectrum provides information about the carbon skeleton of
the molecule.

Chemical Shift (8) ppm Assighment

~140 Quaternary aromatic carbon (C-ipso)

~128.5 Aromatic methine carbons (C-ortho, C-meta)
~126 Aromatic methine carbon (C-para)

~74 Methine carbon (-CH(OH)-)

~50 Methylene carbon (-CH2Cl)

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Wavenumber (cm~?) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (hydroxyl group)
3100-3000 Medium C-H stretch (aromatic)
3000-2850 Medium C-H stretch (aliphatic)

1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)
1200-1000 Strong C-O stretch (alcohol)
800-600 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Chloro-1-phenylethanol, electron ionization (El) is a common technique.

miz Relative Intensity Assighment
Molecular ion peak [M]* and
156/158 ~3:1 [M+2]* due to 3>Cl and 3’Cl
isotopes
) [M - CH2CI]* (loss of
107 High _
chloromethyl radical)
79 High [CeH7]*
77 High [CeHs]* (phenyl cation)

The presence of chlorine is readily identified by the characteristic M/M+2 isotopic pattern in an

approximate 3:1 ratio, corresponding to the natural abundance of the 3°Cl and 37Cl isotopes.[1]

[2][3]

Experimental Protocols
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The following are general experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

A sample of 2-Chloro-1-phenylethanol is dissolved in a deuterated solvent, typically
chloroform-d (CDCls), containing a small amount of tetramethylsilane (TMS) as an internal
standard (0O ppm). The spectra are recorded on a high-resolution NMR spectrometer. For *H
NMR, the number of scans can vary to achieve an adequate signal-to-noise ratio. For 13C NMR,
a larger number of scans is typically required due to the low natural abundance of the 13C
isotope.

Infrared (IR) Spectroscopy

The IR spectrum of liquid 2-Chloro-1-phenylethanol can be obtained using the neat liquid
technique. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr) and
mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used, where a drop of the liquid is placed directly on the ATR crystal. A background
spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of 2-
Chloro-1-phenylethanol. A dilute solution of the sample in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the gas chromatograph. The sample is
vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The
separated components then enter the mass spectrometer, where they are ionized, typically by
electron impact (El) at 70 eV. The mass analyzer separates the ions based on their mass-to-
charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Chloro-1-phenylethanol.
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Spectroscopic Analysis Workflow for 2-Chloro-1-phenylethanol
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Caption: Workflow for the structural elucidation of 2-Chloro-1-phenylethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-1-phenylethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167369#2-chloro-1-phenylethanol-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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